molecular formula C9H10ClN3S B8578602 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine

3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine

Cat. No. B8578602
M. Wt: 227.71 g/mol
InChI Key: WJLMZDWUGGHQEH-UHFFFAOYSA-N
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Patent
US06900202B2

Procedure details

A mixture of 511 mg (5 mmol) of 2-amino-2-thiazoline and 1.03 g (5 mmol) of 5-bromomethyl-2-chloropyridine in 50 ml of acetonitrile was heated for 6 hours at 90° C. under refluxing. Then, the reaction mixture was cooled to the room temperature, and the solvent was removed under reduced pressure. The resulting residue was mixed with dichloromethane and saturated sodium hydrogen-carbonate aqueous solution, and the organic layer was separated. The water layer was extracted with dichloromethane, and combined organic layer was dried over magnesium sulfate. The solvent was removed under reduced pressure and the resulting residue was purified by aminopropyl-coated silica gel (Chromatorex NH-type; Fuji Silysia Chemical Ltd.) column chromatography (eluent; hexane:ethyl acetate=2:1) to give 623 mg (yield; 54.7%) of 3-(6-chloro-3-pyridyl)methyl-2-iminothiazolidine as yellow oil and 173 mg (yield; 7.4%) of 3-(6-chloro-3-pyridyl)methyl-2-[(6-chloro-3-pyridyl)methyl]iminothiazolidine as yellow oil.
Quantity
511 mg
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH2:4][CH2:5][N:6]=1.Br[CH2:8][C:9]1[CH:10]=[CH:11][C:12]([Cl:15])=[N:13][CH:14]=1>C(#N)C>[Cl:15][C:12]1[N:13]=[CH:14][C:9]([CH2:8][N:6]2[CH2:5][CH2:4][S:3][C:2]2=[NH:1])=[CH:10][CH:11]=1.[Cl:15][C:12]1[N:13]=[CH:14][C:9]([CH2:8][N:6]2[CH2:5][CH2:4][S:3][C:2]2=[N:1][CH2:8][C:9]2[CH:14]=[N:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
511 mg
Type
reactant
Smiles
NC=1SCCN1
Name
Quantity
1.03 g
Type
reactant
Smiles
BrCC=1C=CC(=NC1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was cooled to the room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting residue was mixed with dichloromethane and saturated sodium hydrogen-carbonate aqueous solution
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by aminopropyl-coated silica gel (Chromatorex NH-type; Fuji Silysia Chemical Ltd.) column chromatography (eluent; hexane:ethyl acetate=2:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CN1C(SCC1)=N
Measurements
Type Value Analysis
AMOUNT: MASS 623 mg
YIELD: PERCENTYIELD 54.7%
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CN1C(SCC1)=NCC=1C=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 173 mg
YIELD: PERCENTYIELD 7.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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